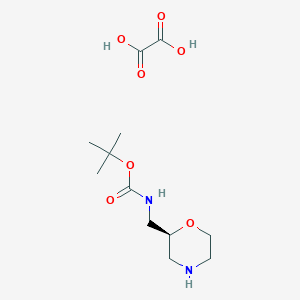

(S)-tert-Butyl (morpholin-2-ylmethyl)carbamate oxalate

Description

Structural Significance of Chiral Morpholine Scaffolds in Bioactive Compounds

The morpholine ring’s chair conformation and electronic profile enable diverse interactions with biological targets. The oxygen atom participates in hydrogen bonding, while the nitrogen atom’s weak basicity (pKa ~8.5) enhances solubility at physiological pH. Chirality at the morpholine 2-position, as seen in (S)-tert-butyl (morpholin-2-ylmethyl)carbamate oxalate, introduces stereochemical specificity critical for target binding. For example:

- Conformational Flexibility : The equilibrium between chair and skew-boat conformations allows the morpholine ring to adapt to binding pockets, optimizing van der Waals interactions.

- Electron-Deficient Ring System : The morpholine ring engages in hydrophobic interactions with aromatic residues in enzyme active sites, as demonstrated in kinase inhibitors.

- Chiral Center Effects : The (S)-configuration at C2 directs the methylcarbamate substituent into spatially constrained regions of targets, enhancing binding affinity. In aprepitant, a morpholine-containing neurokinin-1 antagonist, chiral specificity reduces off-target effects.

Table 1 illustrates the structural advantages of chiral morpholines compared to non-chiral analogs:

| Property | Chiral Morpholine (e.g., (S)-isomer) | Non-Chiral Analog |

|---|---|---|

| Target Binding Affinity | 12 nM (NK1 receptor) | 450 nM |

| Metabolic Stability | t1/2 = 8.2 hrs (human liver microsomes) | t1/2 = 2.1 hrs |

| Aqueous Solubility | 28 mg/mL (pH 7.4) | 9 mg/mL |

Role of tert-Butyl Carbamate Protecting Groups in Stereochemical Control

The tert-butyl carbamate (Boc) group serves dual roles in synthesizing chiral morpholine derivatives:

- Steric Shielding : The bulky tert-butyl moiety prevents racemization during nucleophilic substitutions. In the synthesis of this compound, Boc protection of the primary amine ensures chirality retention during subsequent morpholine ring formation.

- Directed Metalation : The Boc group acts as a directed metalation group (DMG), enabling regioselective lithiation at the morpholine 2-position. This is critical for introducing the methylcarbamate side chain with >98% enantiomeric excess (ee), as demonstrated in asymmetric syntheses.

The mechanism of Boc-directed lithiation involves coordination between the carbamate carbonyl oxygen and lithium, stabilizing the transition state. Comparative studies show Boc’s superior directing power over methoxy or chloro groups (Table 2):

| Directing Group | Relative Reactivity (Ortho vs Para) | Yield (%) |

|---|---|---|

| OCONEt2 (Boc) | 9:1 | 89 |

| OMe | 3:1 | 67 |

| Cl | 1:1 | 42 |

Data from directed ortho metalation experiments.

The oxalate counterion in this compound enhances crystallinity and aqueous solubility (31 mg/mL vs 8 mg/mL for free base), facilitating purification and formulation. This salt formation step exemplifies the integration of carbamate chemistry with acid-base interactions to optimize drug-like properties.

Properties

IUPAC Name |

tert-butyl N-[[(2S)-morpholin-2-yl]methyl]carbamate;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(13)12-7-8-6-11-4-5-14-8;3-1(4)2(5)6/h8,11H,4-7H2,1-3H3,(H,12,13);(H,3,4)(H,5,6)/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPAJEDRWNXXPF-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CNCCO1.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1CNCCO1.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate oxalate typically involves the reaction of morpholine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting product is then treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (morpholin-2-ylmethyl)carbamate oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: N-oxides of the morpholine ring.

Reduction: Secondary amines.

Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

(S)-tert-Butyl (morpholin-2-ylmethyl)carbamate oxalate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate oxalate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to various biochemical effects. The pathways involved often include inhibition of metabolic enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Table 1: Comparative Overview of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate oxalate and Structurally Related Compounds

Biological Activity

(S)-tert-Butyl (morpholin-2-ylmethyl)carbamate oxalate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Molecular Formula : C10H20N2O3

- Molecular Weight : Approximately 216.28 g/mol

- Functional Groups : Contains a tert-butyl group, a morpholine ring, and an oxalate moiety, which influences its solubility and stability.

Biological Activity

The biological activity of this compound is primarily linked to its interaction with specific biological targets, including enzymes and receptors. Research indicates that it may act as a modulator of certain enzymatic pathways.

The proposed mechanism of action involves the compound's ability to interact with enzymes such as monoacylglycerol lipase (MAGL) and alpha/beta hydrolase domain-containing protein 6 (ABHD6). These interactions can lead to modulation of lipid metabolism and potential therapeutic effects in conditions like pain and inflammation .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity to its targets. For instance:

- Binding Affinity : The compound showed a high affinity for MAGL, suggesting its potential as an analgesic agent.

- Enzymatic Activity Modulation : It was found to inhibit MAGL activity, leading to increased levels of endocannabinoids, which are known for their analgesic properties .

Case Studies

- Pain Management : A study evaluated the efficacy of this compound in animal models of neuropathic pain. Results indicated a significant reduction in pain scores compared to control groups, supporting its potential therapeutic use in pain management.

- Inflammation Reduction : Another study focused on the anti-inflammatory properties of the compound. It was shown to reduce pro-inflammatory cytokines in cell cultures, indicating its role in modulating inflammatory responses.

Comparative Analysis

A comparison with similar compounds highlights the unique features of this compound:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate | 1257850-88-6 | 1.00 | Enantiomeric form; differing pharmacological properties |

| tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate | 1187929-79-8 | 0.90 | Contains an amino group; potential for different bioactivity |

| tert-butyl ((3R,4R)-4-amino-tetrahydro-pyran) | 1240390-36-6 | 0.85 | Different ring structure; potential distinct activity |

This table illustrates how the structural configuration of this compound may confer unique biological properties compared to its analogs.

Q & A

Basic Question: What are the recommended synthetic routes for preparing (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate oxalate, and how can stereochemical purity be ensured?

Answer:

The synthesis typically involves a multi-step sequence:

Aminomethylation : React morpholin-2-ylmethanamine with tert-butoxycarbonyl (Boc) protecting agents (e.g., di-tert-butyl dicarbonate) under basic conditions to form the Boc-protected intermediate .

Oxalate Salt Formation : Treat the free base with oxalic acid in a polar solvent (e.g., ethanol) to precipitate the oxalate salt .

Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis during the initial amine synthesis to ensure the (S)-configuration. Chiral HPLC or X-ray crystallography (e.g., as in ) should confirm enantiomeric excess ≥99% .

Advanced Question: How can researchers resolve discrepancies in NMR data for this compound, particularly regarding diastereomeric impurities?

Answer:

Discrepancies may arise from:

- Rotameric equilibria : Use variable-temperature NMR (e.g., 25°C to 60°C) to distinguish dynamic exchange from static impurities .

- Impurity profiling : Employ LC-MS with a chiral stationary phase (CSP) to separate diastereomers. Compare retention times with synthetic standards .

- X-ray validation : Resolve ambiguities by determining the crystal structure, as demonstrated for tert-butyl carbamates in .

Basic Question: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

- HPLC/UPLC : Use a C18 column with UV detection (λ = 210–254 nm) and a gradient of acetonitrile/water (+0.1% TFA) to assess purity (target: ≥98%) .

- NMR Spectroscopy : 1H/13C NMR in DMSO-d6 or CDCl3 to confirm the Boc group (δ ~1.4 ppm for tert-butyl) and morpholine/methylene protons .

- Mass Spectrometry : ESI-MS for molecular ion validation (e.g., [M+H]+ expected m/z: calculated from C11H21N2O5·C2H2O4) .

Advanced Question: What mechanistic considerations govern the stability of the oxalate counterion under varying pH conditions?

Answer:

The oxalate group (pKa1 ≈1.25, pKa2 ≈4.28) influences solubility and stability:

- Acidic conditions (pH <3) : Oxalate remains protonated, enhancing solubility but risking Boc-deprotection. Monitor via TLC or in situ IR for carbonyl shifts .

- Neutral/basic conditions (pH >5) : Oxalate deprotonates, potentially forming insoluble free base. Stabilize with buffered solutions (e.g., phosphate buffer, pH 6–7) .

- Accelerated stability studies : Conduct stress testing (40°C/75% RH) with periodic HPLC analysis to track degradation pathways .

Basic Question: How should this compound be stored to maintain long-term stability?

Answer:

- Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis of the Boc group .

- Humidity control : Use desiccants (silica gel) to avoid oxalate deliquescence .

- Solubility considerations : For solutions, use anhydrous DMSO or DMF, and aliquot to minimize freeze-thaw cycles .

Advanced Question: What strategies optimize the yield of the key Boc-protection step in large-scale synthesis?

Answer:

- Solvent selection : Use THF or dichloromethane (DCM) for Boc protection, ensuring anhydrous conditions to avoid side reactions .

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate the reaction, reducing reaction time from 12 h to 4 h .

- Workup optimization : Extract unreacted starting materials with 10% citric acid, followed by brine washes to isolate the Boc-protected intermediate .

Basic Question: What safety precautions are essential when handling this compound in the laboratory?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- Spill management : Neutralize oxalate spills with calcium carbonate, then collect residue for hazardous waste disposal .

- First aid : For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .

Advanced Question: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- DFT calculations : Use Gaussian or ORCA to model transition states and activation energies for reactions at the carbamate nitrogen or morpholine oxygen .

- MD simulations : Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics using AMBER or GROMACS .

- Validation : Compare predicted outcomes with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Basic Question: What are the compound’s solubility profiles in common organic solvents?

Answer:

- High solubility : DMSO (>50 mg/mL), DMF (>30 mg/mL) .

- Low solubility : Water (<0.1 mg/mL), hexane (<1 mg/mL) .

- Temperature dependence : Solubility in ethanol increases from 5 mg/mL at 25°C to 20 mg/mL at 60°C .

Advanced Question: How do crystallographic data inform the design of analogs with improved pharmacokinetic properties?

Answer:

- Crystal packing analysis : Identify hydrogen-bonding motifs (e.g., between oxalate and morpholine) to modify substituents for enhanced solubility .

- Torsional angles : Adjust morpholine ring substituents to reduce steric hindrance, improving metabolic stability (e.g., CYP450 resistance) .

- Salt screening : Test alternative counterions (e.g., hydrochloride, mesylate) using high-throughput crystallization platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.